molecular formula C12H15ClO3 B557724 2-(R)-Fmoc-amino-3-azidopropionic acid CAS No. 1016163-79-3

2-(R)-Fmoc-amino-3-azidopropionic acid

Cat. No.: B557724
CAS No.: 1016163-79-3
M. Wt: 352,34 g/mole
InChI Key: KNHUKKLJHYUCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(R)-Fmoc-amino-3-azidopropionic acid: , also known as ®-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a derivative of azido amino acids. It is widely used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(R)-Fmoc-amino-3-azidopropionic acid typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with sodium azide in the presence of sodium bicarbonate and aqueous dioxane . This reaction forms the Fmoc group, which is then introduced to the amino acid derivative to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Multigram quantities of Fmoc azido amino acids can be prepared within a week or two at user-friendly costs .

Chemical Reactions Analysis

Types of Reactions: 2-(R)-Fmoc-amino-3-azidopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(R)-Fmoc-amino-3-azidopropionic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amino acid derivative, protecting the amine group from unwanted reactions. Upon completion of the desired reactions, the Fmoc group is removed using a base, exposing the amine group for further modifications .

Comparison with Similar Compounds

Uniqueness: 2-(R)-Fmoc-amino-3-azidopropionic acid is unique due to its specific stereochemistry (D-configuration) and the presence of the azido group, which allows for selective modifications and incorporation into peptides. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYCUDVCWLHPG-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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